molecular formula C9H9N3O3 B1672264 Isoniazid pyruvate CAS No. 1081-50-1

Isoniazid pyruvate

Katalognummer: B1672264
CAS-Nummer: 1081-50-1
Molekulargewicht: 207.19 g/mol
InChI-Schlüssel: ZGGPNDKKJIWQJU-WDZFZDKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyruvic acid isoniazid is a compound that combines pyruvic acid and isoniazid

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Chemistry:

Biology:

Medicine:

Industry:

Pyruvic Acid:

Isoniazid:

Wissenschaftliche Forschungsanwendungen

Analytical Methodologies for Antitubercular Drugs

Research has developed methods for the determination of antitubercular drugs, including isoniazid, in pharmaceutical products using techniques like micellar electrokinetic capillary chromatography (MEKC) (Acedo-Valenzuela et al., 2002). This highlights isoniazid's importance in pharmaceutical analysis and quality control.

Chemometric Methods in Pharmaceutical Analysis

Isoniazid's combination with pyridoxine hydrochloride in tuberculosis treatment has been analyzed using chemometric methods, indicating the drug's role in reducing pyridoxine deficiency side effects (Dinç et al., 2010). This research underscores isoniazid's significance in formulating effective tuberculosis treatments.

Pharmacometabonomics and Toxicological Response

The pharmacometabonomic approach has been used to investigate inter-animal variation in response to isoniazid, identifying metabolites that could predict adverse CNS effects (Cunningham et al., 2012). This demonstrates the potential of pharmacometabonomics in understanding and predicting drug responses.

Electrochemical Estimation in Clinical Applications

Electrochemical methods have been developed for the estimation of isoniazid in various matrices, including biological fluids, highlighting its analytical importance in clinical settings (Ghoneim et al., 2003).

Inhibitors of Mycobacterial Proteins

Research on inhibitors of the mycobacterial protein InhA, for which isoniazid is a key inhibitor, has led to the discovery of new classes of compounds effective against multidrug-resistant Mycobacterium tuberculosis (Manjunatha et al., 2015). This points to the drug's role in developing novel antitubercular therapies.

Cocrystals for Drug Development

Studies on cocrystals of isoniazid with polyphenols have explored the potential for developing new pharmaceutical formulations through mechanochemical synthesis (González-González et al., 2020). This research avenue could enhance the drug's efficacy and stability.

Metabolic Imaging in Cancer Research

Hyperpolarized [1-13C]pyruvate, a metabolic imaging agent, has been used to visualize prostate tumors in patients, demonstrating altered metabolism in cancer cells compared to healthy cells (Nelson et al., 2013). This suggests a potential application for isoniazid pyruvate derivatives in metabolic imaging and cancer research.

Wirkmechanismus

Target of Action

Isoniazid pyruvate, also known as 2-(pyridine-4-carbonylhydrazinylidene)propanoic acid, is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction with its targets results in the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect .

Biochemical Pathways

The primary biochemical pathway affected by isoniazid is the synthesis of mycolic acid, a key component of the mycobacterial cell wall . By inhibiting this pathway, isoniazid disrupts cell wall construction, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of isoniazid involve absorption, distribution, metabolism, and excretion (ADME). Isoniazid is well absorbed from the gastrointestinal tract and is distributed throughout body tissues and fluids . It is metabolized in the liver, primarily by acetylation, a process that is genetically determined . The rate of acetylation significantly influences the plasma concentration of the drug, with slow acetylators demonstrating higher plasma concentrations . The majority of isoniazid and its metabolites are excreted in the urine .

Result of Action

The primary result of isoniazid’s action is the death of mycobacteria, specifically M. tuberculosis, M. bovis, and M. kansasii . This is achieved through the inhibition of mycolic acid synthesis, which disrupts the construction of the bacterial cell wall and leads to bacterial death .

Action Environment

The action of isoniazid can be influenced by various environmental factors. For instance, the efficacy of isoniazid can be affected by the presence of resistance-conferring mutations in the bacterial population. Additionally, the stability and action of isoniazid can be influenced by the pH of the environment, with acidic conditions favoring the protonation and potential inactivation of the drug .

Safety and Hazards

Isoniazid is harmful if swallowed and causes skin irritation . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The treatment of retreated Hr-TB patients was found to be difficult and could be statistically similar or considerably worse than RR-TB . Therefore, it is urgent to conduct further evaluation of the treatment status quo to guide the guideline development and clinical practice of Hr-TB patients .

Biochemische Analyse

Biochemical Properties

Isoniazid pyruvate interacts with various enzymes, proteins, and other biomolecules. It is a prodrug that must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of the mycobacterial cell wall . This compound must be activated by KatG, a bacterial catalase-peroxidase enzyme in Mycobacterium tuberculosis. KatG catalyzes the formation of the isonicotinic acyl radical, which spontaneously couples with NADH to form the nicotinoyl-NAD adduct .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is associated with pyridoxine (vitamin B6) deficiency because of its similar structure . This compound is also associated with increased excretion of pyridoxine. Pyridoxal phosphate (a derivative of pyridoxine) is required for δ-aminolevulinic acid synthase, the enzyme responsible for the rate-limiting step in heme synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that treatment with this compound can induce hepatotoxicity, as judged by elevated serum glutamate pyruvate aminotransferase (SGPT), glutamate oxaloacetate aminotransferase (SGOT), bilirubin (Bil), and alkaline phosphatase (ALP) compared with their baseline .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that doses of this compound of 10 mg/kg or higher resulted in early bactericidal activity (EBA) similar to that of 5 mg/kg against fully susceptible strains .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by acetylation and hydroxylation . The metabolites hydrazine and acetylhydrazine are believed to be responsible for isoniazid-induced liver toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is metabolized in humans by the N-acetylation pathway, controlled by the highly polymorphic NAT2 locus .

Subcellular Localization

Given its role in inhibiting the formation of the mycobacterial cell wall and its interactions with various enzymes and proteins, it is likely that this compound is localized in areas of the cell where these processes occur .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Isoniazid pyruvate involves the reaction between isoniazid and pyruvic acid in the presence of a catalyst.", "Starting Materials": [ "Isoniazid", "Pyruvic acid", "Catalyst (e.g. sodium acetate)" ], "Reaction": [ "Add pyruvic acid to a solution of isoniazid in water", "Add a catalyst to the solution", "Heat the solution to reflux for several hours", "Allow the solution to cool and filter the precipitate", "Wash the precipitate with water and dry it under vacuum", "The resulting compound is Isoniazid pyruvate" ] }

CAS-Nummer

1081-50-1

Molekularformel

C9H9N3O3

Molekulargewicht

207.19 g/mol

IUPAC-Name

(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid

InChI

InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6-

InChI-Schlüssel

ZGGPNDKKJIWQJU-WDZFZDKYSA-N

Isomerische SMILES

C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O

SMILES

CC(=NNC(=O)C1=CC=NC=C1)C(=O)O

Kanonische SMILES

CC(=NNC(=O)C1=CC=NC=C1)C(=O)O

Aussehen

Solid powder

1081-50-1

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Isoniazid pyruvate;  BRN 0185611;  NSC 97221;  NSC-97221;  NSC97221;  L 1011;  Isonicotinoylhydrazonopyruvic acid; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoniazid pyruvate
Reactant of Route 2
Reactant of Route 2
Isoniazid pyruvate
Reactant of Route 3
Isoniazid pyruvate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.